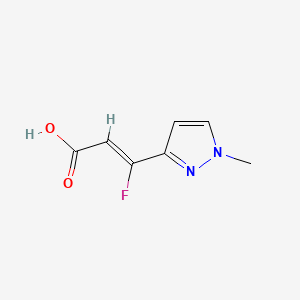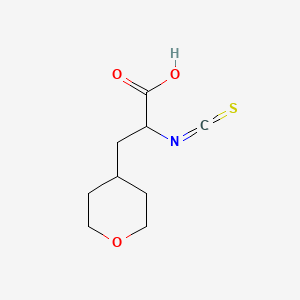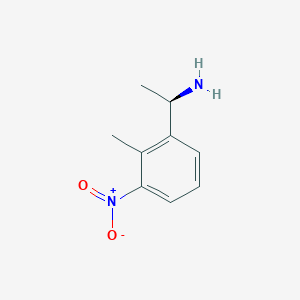
(R)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine is an organic compound characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with an amine group on an ethan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine typically involves the nitration of a precursor compound followed by amination. One common method involves the nitration of 2-methylacetophenone to form 2-methyl-3-nitroacetophenone, which is then reduced to the corresponding amine.
Nitration: The nitration of 2-methylacetophenone can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: The nitro group in 2-methyl-3-nitroacetophenone is reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of (1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
(1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-3-nitroaniline: Similar structure but lacks the ethan-1-amine backbone.
3-nitroacetophenone: Similar nitro group and phenyl ring but lacks the amine group.
2-methyl-3-nitrophenol: Similar nitro and methyl groups but has a hydroxyl group instead of an amine.
Uniqueness
(1R)-1-(2-methyl-3-nitrophenyl)ethan-1-amine is unique due to the combination of its nitro, methyl, and amine groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(1R)-1-(2-methyl-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(7(2)10)4-3-5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m1/s1 |
Clé InChI |
FHMQWVFXCUXEKN-SSDOTTSWSA-N |
SMILES isomérique |
CC1=C(C=CC=C1[N+](=O)[O-])[C@@H](C)N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


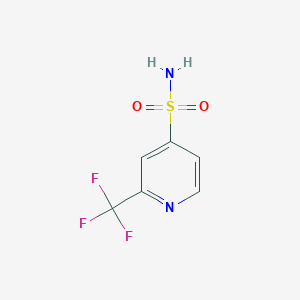
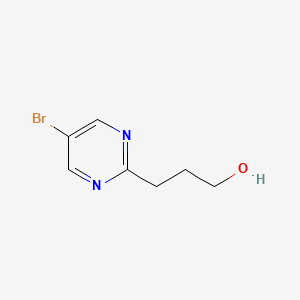
![2-(1,3-Dioxaindan-5-yl)-5-[({[1,1'-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B13577611.png)
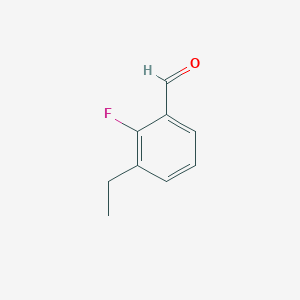

![{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride](/img/structure/B13577640.png)
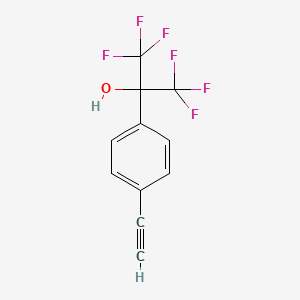
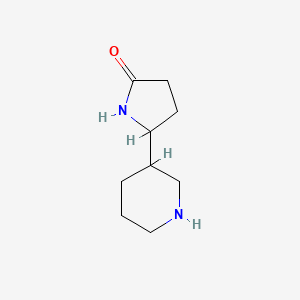
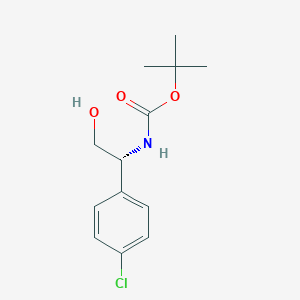
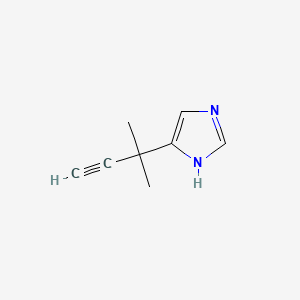

![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)
